Norethisterone Acetate

Description

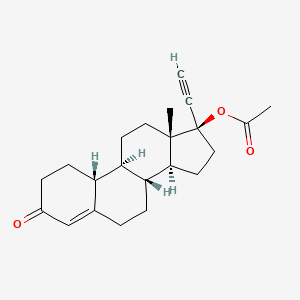

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTRJLAWHYGT-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023381 | |

| Record name | Norethindrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-98-9 | |

| Record name | Norethisterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethindrone acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethindrone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norethindrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norethisterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norethisterone Acetate and the Endometrium: A Mechanistic Guide

Introduction: The Clinical Significance of a Synthetic Progestin

Norethisterone acetate (NETA), a potent synthetic progestin, is a cornerstone in the management of various gynecological conditions, including abnormal uterine bleeding, endometriosis, and as a component of hormonal contraceptives and menopausal hormone therapy.[1][2][3][4] Its therapeutic efficacy stems from its profound effects on the endometrium, the dynamic inner lining of the uterus.[3][5] NETA, a prodrug, is rapidly converted to its active form, norethisterone (NET), which then mimics the actions of endogenous progesterone.[3][6] By binding to and activating progesterone receptors (PRs), NETA orchestrates a complex series of molecular events that transform the endometrium from a proliferative to a secretory state, ultimately leading to glandular atrophy and stromal decidualization, rendering the tissue unsuitable for implantation and reducing menstrual blood loss.[1][2][7]

This guide provides an in-depth exploration of the molecular mechanisms through which NETA exerts its effects on endometrial cells. We will dissect the classical genomic and the rapid non-genomic signaling pathways, detail the downstream cellular consequences, and provide validated experimental protocols for researchers investigating these processes.

The Progesterone Receptor: NETA's Primary Molecular Target

The biological actions of NETA are mediated primarily through the nuclear progesterone receptor (PR), which exists as two main isoforms, PR-A and PR-B, transcribed from a single gene.[8][9]

-

PR-B: The full-length receptor, PR-B, is a strong transcriptional activator of target genes.[9][10]

-

PR-A: A truncated form lacking the first 164 amino acids, PR-A can act as a transcriptional activator but is also known to function as a ligand-dependent repressor of PR-B and other steroid receptors.[8][10]

The ratio of PR-A to PR-B within endometrial cells is a critical determinant of the cellular response to NETA.[10][11] In the normal menstrual cycle, both isoforms are expressed in the glands and stroma, with expression induced by estrogen during the proliferative phase.[9][10] Progesterone action, mimicked by NETA, subsequently downregulates these receptors, particularly in the glandular epithelium, as the secretory phase progresses.[12]

Genomic Mechanism of Action: The Classical Pathway

The predominant mechanism of NETA action is genomic, a process that involves the direct regulation of gene transcription.[9][13] This pathway, while powerful, typically manifests over hours to days.

-

Ligand Binding and Receptor Activation: NETA diffuses across the cell membrane and binds to PR located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[6][9]

-

Dimerization and Nuclear Translocation: Activated PRs form dimers (homo- or heterodimers of PR-A and PR-B) and translocate to the nucleus.[9]

-

DNA Binding and Transcriptional Regulation: In the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.[9][13]

-

Recruitment of Co-regulators: The DNA-bound PR complex recruits a suite of co-activator or co-repressor proteins. This larger transcriptional complex then modulates the activity of RNA polymerase II, either enhancing or suppressing the rate of gene transcription.[9]

NETA's classical genomic signaling pathway.

Key Downstream Genomic Effects on Endometrial Cells

NETA's genomic actions result in a profound transformation of the endometrium.

Anti-proliferative and Secretory Transformation

In an estrogen-primed endometrium, NETA halts proliferation and induces differentiation.[7] This is achieved by:

-

Downregulating Estrogen Receptors (ER): Progestins suppress the expression of ER, thereby antagonizing estrogen-driven epithelial proliferation.[14]

-

Inducing Cell Cycle Inhibitors: Progestins can upregulate cell cycle inhibitors like p21, leading to cell cycle arrest.[15]

-

Paracrine Signaling: Progesterone action in stromal cells is crucial for inhibiting epithelial proliferation. Stromal PR activation suppresses the production of epithelial mitogens like fibroblast growth factors (FGFs).[16]

Decidualization

Prolonged exposure to NETA, particularly in endometrial stromal cells, triggers a differentiation process called decidualization.[17][18] This is a critical transformation necessary for embryo implantation but is induced therapeutically by NETA to stabilize the endometrium.[17] Decidualized cells are characterized by:

-

Morphological Changes: Cells adopt a more rounded, epithelioid shape.[18]

-

Expression of Key Markers: Decidualization involves the transcriptional upregulation of specific genes.[17] Key markers include Prolactin (PRL) and Insulin-like Growth Factor-Binding Protein 1 (IGFBP-1).[17][18]

-

Key Transcription Factors: The process is controlled by a network of transcription factors downstream of PR, including FOXO1, HAND2, and the promyelocytic leukemia zinc finger (PLZF) protein.[14][17][19]

| Gene Target | Cell Type | NETA-induced Effect | Functional Outcome | Reference |

| IGFBP-1 | Stromal | Upregulation | Marker of decidualization, modulates IGF activity. | [17] |

| Prolactin (PRL) | Stromal | Upregulation | Key marker of decidual cell differentiation. | [17] |

| FOXO1 | Stromal | Upregulation | Master regulator of decidualization. | [17] |

| HAND2 | Stromal | Upregulation | Inhibits FGF signaling, suppressing epithelial proliferation. | [16] |

| IL-15 | Stromal | Upregulation | Immune modulation at the maternal-fetal interface. | [17] |

| Tissue Factor (TF) | Stromal | Upregulation | Promotes hemostasis and angiogenesis. | [18][20] |

| Estrogen Receptor α (ESR1) | Epithelial | Downregulation | Antagonizes estrogen-driven proliferation. | [14] |

Non-Genomic Mechanism of Action: Rapid Signaling Events

In addition to the slower genomic pathway, NETA can elicit rapid, non-genomic effects that occur within minutes and do not require gene transcription.[13][21][22] These actions are often initiated at the cell membrane.

Key mediators of non-genomic progestin signaling include:

-

Membrane Progesterone Receptors (mPRs): A family of G-protein coupled receptors (GPCRs) distinct from the nuclear PR.[21][23]

-

Progesterone Receptor Membrane Component 1 (PGRMC1): A versatile adaptor protein that can modulate the function of other receptors at the cell membrane.[21][23]

-

Nuclear PR (in a non-genomic role): A sub-population of the classical PR can be located in the cytoplasm and activate kinase signaling cascades.[13][21]

These rapid signals often involve the activation of intracellular kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which can, in turn, modulate cellular function and cross-talk with the genomic pathway.[13][21]

NETA's rapid non-genomic signaling pathways.

Experimental Workflows for Studying NETA's Action

Investigating the precise effects of NETA on endometrial cells requires robust, validated methodologies. The following protocols provide a framework for key experimental approaches.

Workflow 1: In Vitro Decidualization of Human Endometrial Stromal Cells (hESCs)

This workflow is fundamental for studying the direct effects of NETA on stromal cell differentiation.

Workflow for in vitro decidualization of hESCs.

Detailed Protocol:

-

Cell Culture:

-

Culture primary hESCs or an immortalized cell line (e.g., T-HESC) in DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (cs-FBS) to remove endogenous steroids.

-

Causality: Using cs-FBS is critical to ensure that the observed effects are due to the administered hormones and not confounding factors in the serum.

-

-

Estrogen Priming:

-

Once cells reach ~80% confluency, replace the medium with DMEM/F12 containing 2% cs-FBS and 10 nM 17β-estradiol (E2). Incubate for 48-72 hours.

-

Causality: E2 priming is essential as it upregulates the expression of progesterone receptors, making the cells responsive to NETA.[7]

-

-

Decidualization Treatment:

-

Replace the medium with fresh 2% cs-FBS medium containing E2, NETA (or a related progestin like Medroxyprogesterone Acetate, MPA, at 1 µM), and a cAMP-elevating agent (e.g., 0.5 mM 8-Bromo-cAMP).[24]

-

Causality: In vitro, the progesterone signal must be accompanied by an increase in intracellular cAMP to efficiently induce decidualization, mimicking paracrine signals present in vivo.[18][24]

-

-

Time Course and Analysis:

-

Continue the culture for up to 8 days, changing the medium every 2-3 days.

-

Harvest cells at different time points (e.g., Day 0, 3, 8) for analysis.

-

Gene Expression: Use RT-qPCR to measure the mRNA levels of decidualization markers IGFBP1 and PRL.

-

Protein Expression: Use Western Blot to assess levels of key transcription factors like FOXO1.

-

Secreted Proteins: Use ELISA to quantify PRL protein in the culture supernatant.

-

Controls: A "vehicle control" group (treated with E2 and vehicle, e.g., ethanol, instead of NETA) must be run in parallel to validate that the observed changes are NETA-dependent.

-

Workflow 2: Western Blot for Progesterone Receptor Expression

This protocol assesses how NETA treatment modulates the levels of its own receptor.

-

Cell Treatment & Lysis:

-

Culture endometrial cells (epithelial or stromal) and treat with NETA (e.g., 1 µM) or vehicle for a specified time (e.g., 24, 48 hours).

-

Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Causality: Inhibitors are crucial to prevent protein degradation and dephosphorylation after cell lysis, ensuring the protein state at the time of harvest is accurately measured.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for equal loading.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by size using electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for Progesterone Receptor (one that recognizes both PR-A and PR-B).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes. This is a self-validating step to ensure observed differences in PR are real and not due to loading errors.

-

Conclusion

This compound exerts powerful, multifaceted control over endometrial cells, driven by its function as a progesterone receptor agonist. Its primary genomic mechanism involves the direct regulation of a vast network of genes, leading to an anti-proliferative, pro-secretory, and decidualized endometrial phenotype. This is complemented by rapid, non-genomic signaling that can modulate cellular function on a shorter timescale. A thorough understanding of these intricate pathways, validated through rigorous experimental investigation, is paramount for optimizing the clinical use of NETA and for the development of novel therapeutics targeting the endometrium.

References

- Benchchem. (n.d.). Non-genomic signaling pathways of progesterone in the brain.

- Okada, H., et al. (2018). Decidualization of the human endometrium. Journal of Reproduction and Development, 64(5).

- Kin, K., et al. (2018). Decidualization of Human Endometrial Stromal Fibroblasts is a Multiphasic Process Involving Distinct Transcriptional Programs. Reproductive Sciences, 26(7), 957-968.

- Jaiswal, A., et al. (2014). Decidualized Human Endometrial Stromal Cells Mediate Hemostasis, Angiogenesis, and Abnormal Uterine Bleeding. Seminars in Thrombosis and Hemostasis, 40(5), 576-586.

- Frontiers Media. (n.d.). Non-Classical Progesterone Signaling Mechanisms.

- Salamonsen, L. A. (2003). Decidualization of the human endometrial stromal cell: an enigmatic transformation. Reproductive BioMedicine Online, 7(2), 151-161.

- Johns Hopkins University. (n.d.). Progesterone-Mediated Non-Classical Signaling.

- Patsnap. (2024). What is the mechanism of Norethindrone Acetate? Synapse.

- Szwarc, M. M., et al. (2020). Human endometrial stromal cell decidualization requires transcriptional reprogramming by PLZF. Journal of the Endocrine Society, 4(4), bvaa023.

- El-Beshbishy, S. A., et al. (2023). The effect of this compound on the uterus of albino rats: histological, histochemical and ultrastructure study. BMC Women's Health, 23(1), 329.

- Singh, M., et al. (2013). Non-genomic mechanisms of progesterone action in the brain. Frontiers in Neuroscience, 7, 159.

- Bio-Techne. (n.d.). This compound – Application in Therapy and Current Clinical Research.

- Singh, M., et al. (2013). Non-genomic mechanisms of progesterone action in the brain. Frontiers in Neuroscience, 7, 159.

- Mueck, A. O., & Sitruk-Ware, R. (2021). Norethisterone and its acetate - what's so special about them? BMJ Sexual & Reproductive Health, 47(3), 174-182.

- Mueck, A. O., & Sitruk-Ware, R. (2021). Norethisterone and its acetate – what's so special about them? BMJ Sexual & Reproductive Health, 47(3), 174-182.

- Patel, B. G., et al. (2019). Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? International Journal of Molecular Sciences, 20(15), 3843.

- Mutter, G. L., et al. (2008). Progesterone receptor modulators and the endometrium: changes and consequences. Human Reproduction Update, 14(4), 319-333.

- Chabbert-Buffet, N., et al. (2005). Selective progesterone receptor modulators and progesterone antagonists: mechanisms of action and clinical applications. Human Reproduction Update, 11(3), 293-307.

- Kim, J. J., & Kurita, T. (2010). Progesterone Action in Endometrial Cancer, Endometriosis, Uterine Fibroids, and Breast Cancer. Endocrine Reviews, 31(1), 1-32.

- Kurihara, I., et al. (2008). Forkhead Transcription Factor FOXO1 is a Direct Target of Progestin to Inhibit Endometrial Epithelial Cell Growth. Molecular Endocrinology, 22(5), 1109-1120.

- Jacob, S., et al. (2020). New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling. Nuclear Receptor Research, 7.

- Kaan, A., & Moudgil, V. K. (2019). Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility. Journal of the Endocrine Society, 3(7), 1350-1364.

- Macsen Labs. (n.d.). This compound: Properties, Uses, and Pharmaceutical Applications.

- Vilella, F., et al. (2020). Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure. Human Reproduction Update, 26(4), 543-565.

Sources

- 1. The effect of this compound on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. srh.bmj.com [srh.bmj.com]

- 4. nbinno.com [nbinno.com]

- 5. Norethisterone and its acetate - what's so special about them? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 7. Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progesterone receptor isoforms, agonists and antagonists differentially reprogram estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Progesterone Action in Endometrial Cancer, Endometriosis, Uterine Fibroids, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Decidualization of the human endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.ed.ac.uk [research.ed.ac.uk]

- 19. Human endometrial stromal cell decidualization requires transcriptional reprogramming by PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Decidualized Human Endometrial Stromal Cells Mediate Hemostasis, Angiogenesis, and Abnormal Uterine Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

- 24. Decidualization of Human Endometrial Stromal Fibroblasts is a Multiphasic Process Involving Distinct Transcriptional Programs - PubMed [pubmed.ncbi.nlm.nih.gov]

Norethisterone acetate receptor binding affinity and kinetics

An In-depth Technical Guide to the Receptor Binding Affinity and Kinetics of Norethisterone Acetate

Introduction

This compound (NETA) is a synthetically derived progestin, a class of steroid hormones that mimic the effects of progesterone. As the acetate ester prodrug of norethisterone (NET), NETA is rapidly and completely deacetylated to its active form, NET, following oral administration[1]. It is a member of the 19-nortestosterone derivative family and is a foundational component in various hormonal therapies, including contraception and the management of gynecological disorders like endometriosis[2][3][4].

The therapeutic efficacy and side-effect profile of NETA are fundamentally dictated by its molecular interactions with various nuclear receptors. While its primary pharmacological activity is mediated through agonism of the progesterone receptor (PR), its structural similarity to other steroid hormones leads to significant cross-reactivity with androgen, estrogen, and glucocorticoid receptors[5]. A comprehensive understanding of this binding profile—both in terms of affinity (how tightly it binds) and kinetics (how quickly it binds and dissociates)—is critical for predicting its physiological effects, both intended and off-target. This guide provides a detailed examination of NETA's receptor binding characteristics, the methodologies used for their determination, and the functional consequences of these molecular interactions.

Receptor Binding Affinity Profile

The biological activity of NETA is a composite of its interactions with multiple steroid hormone receptors. The affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

Primary Target: Progesterone Receptor (PR)

As a progestin, NETA's principal mechanism of action is the binding and activation of the progesterone receptor[3][6]. This interaction is responsible for its potent progestogenic effects, such as the suppression of ovulation, changes in cervical mucus, and modulation of the endometrium[1][3][7]. The binding affinity of its active metabolite, norethisterone, for the PR is high, serving as the basis for its clinical potency[8].

Off-Target Receptor Cross-Reactivity

NETA's clinical profile is significantly influenced by its binding to other nuclear receptors.

-

Androgen Receptor (AR): NETA and its metabolites exhibit notable affinity for the androgen receptor, which underlies their androgenic potential[5][9]. Studies have shown that the binding affinity of NET for the AR is comparable to that of progesterone[9]. Furthermore, the 5α-reduction of NET, a metabolic conversion that can occur in target tissues, enhances its binding affinity for the AR, although this does not necessarily translate to increased androgenic potency[10]. This androgenic activity can contribute to side effects such as acne or hirsutism, but also plays a role in its therapeutic effects. When co-administered with an estrogen like ethinyl estradiol, the estrogen-driven increase in sex hormone-binding globulin (SHBG) can mitigate the effects of free androgens[11][12].

-

Estrogen Receptor (ER): NETA demonstrates weak but direct binding affinity for the estrogen receptor, specifically the alpha isoform (ERα)[9][13]. It does not show significant binding to ERβ[9]. More critically, NETA is unique among many progestins in that it undergoes partial metabolic conversion to the potent estrogen, ethinyl estradiol, which contributes significantly to its overall estrogenic effect profile[4]. Additionally, certain A-ring reduced metabolites of NET can act as estrogen receptor agonists, providing another mechanism for estrogenic activity[14][15].

-

Glucocorticoid Receptor (GR): NETA possesses a measurable, albeit lower, affinity for the glucocorticoid receptor. Competitive binding assays have determined the Kᵢ of NETA for the human GR to be approximately 270 nM, significantly weaker than potent glucocorticoids like dexamethasone but sufficient to potentially elicit weak glucocorticoid-like effects at therapeutic concentrations[16].

-

Mineralocorticoid Receptor (MR): The affinity of NETA for the mineralocorticoid receptor is generally considered to be very low, and it is not associated with significant mineralocorticoid or anti-mineralocorticoid effects[5].

Summary of Receptor Binding Affinity

The following table summarizes the relative binding affinities (RBA) and inhibition constants (Kᵢ) of this compound (or its active metabolite, Norethisterone) for key steroid receptors.

| Receptor | Ligand | Affinity (Kᵢ) | Relative Binding Affinity (RBA%) | Reference(s) |

| Progesterone Receptor (PR) | Norethisterone | High | Potent Agonist | [8][17] |

| Androgen Receptor (AR) | Norethisterone | Moderate | Binds with similar affinity to progesterone | [5][9] |

| Estrogen Receptor α (ERα) | This compound | Low-Moderate | Binds, but weaker than estradiol | [9][13] |

| Estrogen Receptor β (ERβ) | This compound | Negligible | No significant binding observed | [9] |

| Glucocorticoid Receptor (GR) | This compound | 270 nM | Lower affinity than dexamethasone | [16] |

Note: Absolute Kᵢ values can vary between studies depending on the specific assay conditions, radioligand, and tissue/cell preparation used.

Receptor Binding Kinetics

While binding affinity (Kᵢ, Kᴅ) describes the steady-state equilibrium of a drug-receptor interaction, binding kinetics describe the rates at which this equilibrium is achieved. The key kinetic parameters are:

-

Association Rate Constant (kₒₙ): The rate at which the drug binds to the receptor.

-

Dissociation Rate Constant (kₒբբ): The rate at which the drug unbinds from the receptor.

The ratio of these rates defines the equilibrium dissociation constant (Kᴅ = kₒբբ / kₒₙ). While specific kₒₙ and kₒբբ values for NETA are not extensively reported in publicly available literature, the concept of kinetic binding is crucial. A drug with a slow kₒբբ, for instance, will have a long "residence time" at the receptor, which can lead to a more sustained pharmacological effect even after the circulating concentration of the drug has decreased. For nuclear receptors, a prolonged receptor occupancy can lead to more durable changes in gene transcription.

Methodologies for Characterization

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor[18][19]. The most common format is the competitive binding assay, which is used to calculate the IC₅₀ and subsequently the Kᵢ of a test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of NETA for the progesterone receptor. The same principles apply to assays for other steroid receptors, with appropriate changes in receptor source and ligands.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the Progesterone Receptor.

Materials:

-

Receptor Source: Cytosol preparation from T47D breast cancer cells or tissue homogenate from a PR-rich source (e.g., rat uterus)[20].

-

Radioligand: A high-affinity PR agonist, such as [³H]-Progesterone or [³H]-R5020, at a concentration at or below its Kᴅ[21].

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), prepared in a serial dilution.

-

Non-specific Binding (NSB) Ligand: A high concentration (e.g., 1000-fold excess) of an unlabeled PR agonist (e.g., cold R5020) to saturate all specific binding sites[21].

-

Assay Buffer: Tris-HCl or similar buffer containing additives to stabilize the receptor and reduce proteolysis.

-

Separation System: Dextran-coated charcoal or a 96-well filtration apparatus with glass fiber filters to separate receptor-bound radioligand from free radioligand[18][22].

-

Scintillation Counter: To quantify radioactivity.

Step-by-Step Methodology:

-

Preparation: Thaw receptor preparations on ice. Prepare serial dilutions of NETA and the NSB ligand.

-

Incubation Setup: In triplicate, set up assay tubes or a 96-well plate for:

-

Total Binding: Receptor + Radioligand + Vehicle.

-

Non-specific Binding (NSB): Receptor + Radioligand + Excess Unlabeled Ligand.

-

Competition Binding: Receptor + Radioligand + Varying concentrations of NETA.

-

-

Incubation: Add the receptor preparation, radioligand, and appropriate competitor/vehicle to all wells/tubes. Incubate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium (typically several hours to overnight for steroid receptors).

-

Causality Insight: Incubation at low temperatures is crucial to minimize receptor degradation and metabolism of the ligands during the assay. The incubation time must be optimized to ensure the binding reaction has reached a steady state[21].

-

-

Separation: Separate the bound from free radioligand.

-

For Filtration: Rapidly pass the incubation mixture through a glass fiber filter. The receptor-ligand complexes are trapped on the filter, while the free ligand passes through. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand[18].

-

For Charcoal Adsorption: Add a dextran-coated charcoal slurry. The charcoal adsorbs the small, free radioligand molecules, leaving the larger receptor-bound complexes in the supernatant after centrifugation[22].

-

-

Quantification: Place the filters (or an aliquot of the supernatant) into scintillation vials with scintillation fluid. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding as a function of the log concentration of NETA.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of NETA that inhibits 50% of the specific radioligand binding[20].

-

Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor[21].

-

Trustworthiness Check: A valid assay requires that non-specific binding is less than 50% (ideally <20%) of total binding and that the data fits a one-site competition model well[21].

-

Workflow Visualization

Workflow for a competitive radioligand binding assay.

Signaling Pathways and Functional Consequences

The binding of NETA to the progesterone receptor initiates a cascade of molecular events that primarily regulate gene expression. This is known as the canonical, or genomic, signaling pathway[23][24].

Canonical Progesterone Receptor Signaling Pathway

-

Ligand Binding: In its inactive state, the PR resides in the cytoplasm, complexed with heat shock proteins (HSPs) which maintain its conformation for ligand binding[23]. NETA, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the PR.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs. This exposes nuclear localization signals and allows two ligand-bound PR molecules to form a dimer[25].

-

Nuclear Translocation: The activated PR dimer translocates into the nucleus[6][26].

-

DNA Binding and Gene Transcription: Inside the nucleus, the PR dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes[3][6].

-

Recruitment of Co-regulators: The DNA-bound receptor complex recruits a suite of co-activator or co-repressor proteins. This machinery modifies chromatin structure and initiates or suppresses the transcription of target genes into messenger RNA (mRNA)[23].

-

Protein Synthesis and Cellular Response: The mRNA is translated into proteins that execute the final physiological response, such as endometrial differentiation or suppression of gonadotropin release[3].

In addition to this classical genomic pathway, progestins can also elicit rapid, non-genomic effects by interacting with signaling molecules in the cytoplasm or at the cell membrane, activating kinase cascades like the MAPK pathway[25][27].

Signaling Pathway Visualization

Canonical genomic signaling pathway of the Progesterone Receptor.

Conclusion

This compound is a pharmacologically complex progestin whose clinical utility is defined by a nuanced receptor interaction profile. Its high affinity for the progesterone receptor drives its primary therapeutic effects. However, its significant cross-reactivity with androgen, estrogen, and glucocorticoid receptors is a critical determinant of its overall physiological impact and side-effect profile. The methodologies outlined herein, particularly the competitive radioligand binding assay, represent the foundational tools for quantifying these interactions. A thorough understanding of NETA's binding affinity and the resultant signaling cascades allows researchers and clinicians to better leverage its benefits while mitigating potential risks in therapeutic applications.

References

-

Daniel, A. R., & Lange, C. A. (2013). Progesterone Receptor Signaling in Breast Cancer. PubMed. [Link]

-

Wetendorf, M., & DeMayo, F. J. (2014). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. PubMed Central. [Link]

-

Lange, C. A. (2004). The role and mechanism of progesterone receptor activation of extra-nuclear signaling pathways in regulating gene transcription and cell cycle progression. Mayo Clinic. [Link]

-

Africander, D., Verhoog, N., & Hapgood, J. P. (2011). Synthetic progestins used in HRT have different glucocorticoid agonist properties. PubMed. [Link]

-

AmiGO. progesterone receptor signaling pathway. Gene Ontology Consortium. [Link]

-

Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in Neuroscience. [Link]

-

Assays of hormones and receptors. University of Arizona. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Africander, D., Storbeck, K. H., & Hapgood, J. P. (2017). Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. PubMed Central. [Link]

-

Boyd, R. A., Zegarac, E. A., & Posvar, E. L. (2001). Minimal androgenic activity of a new oral contraceptive containing norethindrone acetate and graduated doses of ethinyl estradiol. PubMed. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. norethisterone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

National Cancer Institute. Definition of estradiol/norethindrone acetate tablet. National Cancer Institute. [Link]

-

Dr. Oracle. Does norethindrone (a progestin) increase or decrease Sex Hormone-Binding Globulin (SHBG) levels?. Dr. Oracle. [Link]

-

Patsnap Synapse. What is the mechanism of Norethindrone Acetate?. Patsnap Synapse. [Link]

-

Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubMed Central. [Link]

-

Peterson, L. M., et al. (2015). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. PubMed Central. [Link]

-

Gaussem, P., et al. (2009). An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells. PubMed. [Link]

-

U.S. Food and Drug Administration. (2022). LOESTRIN® 21 (Norethindrone Acetate and Ethinyl Estradiol Tablets, USP). accessdata.fda.gov. [Link]

-

Lemus, A. E., et al. (1997). 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency. PubMed. [Link]

-

Clark, R. L., & Johnson, L. (2006). HT update: spotlight on estradiol/norethindrone acetate combination therapy. PubMed Central. [Link]

-

Adkins, K. F., & Ward, K. (2017). Norethindrone Acetate: Pharmacokinetics, Potency and Alternative Clinical Applications. MedCrave. [Link]

-

DrugMapper. norethindrone acetate. DrugMapper. [Link]

-

Wikipedia. Nandrolone. Wikipedia. [Link]

-

Larrea, F., et al. (2001). Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells. PubMed. [Link]

-

Mueck, A. O., & Lidegaard, Ø. (2021). Norethisterone and its acetate - what's so special about them?. PubMed. [Link]

-

Odlind, V., et al. (1982). Plasma protein binding of norethisterone. PubMed. [Link]

-

Larrea, F., et al. (2002). Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro. PubMed. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 4. Norethisterone and its acetate - what's so special about them? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medcraveebooks.com [medcraveebooks.com]

- 6. This compound | C22H28O3 | CID 5832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. norethisterone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Minimal androgenic activity of a new oral contraceptive containing norethindrone acetate and graduated doses of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DrugMapper [drugmapper.helsinki.fi]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. uwyo.edu [uwyo.edu]

- 23. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 25. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 26. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

A Technical Guide to the Effects of Norethisterone Acetate on Gene Expression in Uterine Tissue

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Norethisterone Acetate and Its Endometrial Impact

This compound (NETA), a potent synthetic progestin, is a cornerstone in the management of numerous gynecological conditions. As a derivative of 19-nortestosterone, it is widely utilized for treating abnormal uterine bleeding, endometriosis, and as a component of hormonal contraceptives and menopausal hormone therapy.[1][2] The clinical efficacy of NETA is fundamentally rooted in its profound effects on the endometrium, the inner lining of the uterus. It orchestrates a transformation of the endometrial landscape, shifting it from a proliferative to a secretory state, and with prolonged use, inducing atrophy.[3][4]

Understanding the molecular underpinnings of these changes is critical for optimizing therapeutic strategies and developing novel treatments. This technical guide provides an in-depth exploration of how NETA, by mimicking the action of natural progesterone, modulates gene expression within uterine tissue. We will dissect the primary signaling pathway, detail the state-of-the-art methodologies for transcriptomic analysis, examine key gene networks affected by progestogenic action, and correlate these molecular changes with their physiological and clinical consequences.

Section 1: The Core Mechanism of Action: Progesterone Receptor Signaling

This compound exerts its biological effects primarily by acting as an agonist for the nuclear progesterone receptor (PGR).[1][5] The acetate form (NETA) is rapidly converted in the body to its active form, norethisterone (NET), which then binds to PGR in target uterine cells, such as endometrial stromal and epithelial cells.[5] This interaction initiates a cascade of molecular events that culminates in the altered transcription of a vast array of target genes.

The canonical pathway proceeds as follows:

-

Ligand Binding: NETA, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the progesterone receptor (PGR-A or PGR-B isoforms) located in the cytoplasm.[5]

-

Conformational Change & Dimerization: This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and facilitating receptor dimerization.

-

Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.

-

DNA Binding & Co-regulator Recruitment: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[3] This binding event recruits a suite of co-activators or co-repressors.

-

Transcriptional Modulation: The assembly of this transcriptional machinery on the gene promoter ultimately leads to the up- or down-regulation of gene expression, thereby altering protein synthesis and cellular function.[4][5]

Section 2: Methodologies for Uterine Transcriptome Analysis

Investigating the precise gene expression changes induced by NETA requires a robust and systematic experimental approach. High-throughput RNA sequencing (RNA-seq) is the current gold standard for comprehensive transcriptome profiling, offering high resolution and a wide dynamic range for quantifying gene expression.[6]

The experimental workflow involves several critical stages, from patient selection and tissue acquisition to bioinformatic analysis.

Experimental Protocols

The following protocols provide a self-validating framework for ensuring data integrity and reproducibility.

Protocol 1: Endometrial Tissue Biopsy and Processing

Causality: The quality of the starting material is paramount. Immediate stabilization of the tissue prevents RNA degradation by endogenous RNases, ensuring the transcriptomic snapshot is accurate.

-

Patient Recruitment: Define clear inclusion and exclusion criteria for NETA-treated and control cohorts. Control for menstrual cycle phase, age, and absence of other hormonal treatments.

-

Tissue Collection: Obtain endometrial tissue using a Pipelle catheter, a minimally invasive and standard procedure.[7]

-

Sample Stabilization: Immediately place the biopsy into a sterile collection tube containing an RNA stabilization solution (e.g., RNAlater®).

-

Storage: Incubate the sample in the stabilization solution at 4°C for 12-24 hours to allow for complete penetration, then transfer to -80°C for long-term storage until RNA extraction.[8][9]

Protocol 2: Total RNA Extraction and Quality Control

Causality: High-quality RNA is essential for constructing reliable sequencing libraries. The RNA Integrity Number (RIN) provides a standardized measure of RNA degradation, with a RIN of ≥ 7.0 being the accepted threshold for RNA-seq.[8]

-

Tissue Homogenization: Thaw the tissue sample on ice. Homogenize approximately 20-30 mg of tissue in a suitable lysis buffer (e.g., from a commercial kit) using a bead-based or rotor-stator homogenizer.

-

RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.[8]

-

DNase Treatment: Perform an on-column DNase digestion step to eliminate any contaminating genomic DNA, which can interfere with downstream quantification.

-

Quality Assessment:

-

Quantity/Purity: Use a spectrophotometer (e.g., NanoDrop) to measure RNA concentration and assess purity via A260/A280 and A260/A230 ratios (target ~2.0).

-

Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Record the RIN value for each sample.[8]

-

Protocol 3: Bioinformatic Analysis of RNA-Seq Data

Causality: A rigorous bioinformatic pipeline is necessary to transform raw sequencing data into biologically meaningful results, correcting for biases and ensuring statistical significance.

-

Raw Read Quality Control: Assess the quality of raw sequencing reads using FastQC. Trim adapter sequences and low-quality bases using a tool like Trimmomatic.[8]

-

Alignment: Align the cleaned reads to a human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[10]

-

Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq-count.[8]

-

Differential Expression Analysis:

-

Import the raw count matrix into R.

-

Use a specialized package like DESeq2 or edgeR to normalize the data and perform statistical analysis to identify differentially expressed genes (DEGs) between the NETA-treated and control groups.[8]

-

Set significance thresholds, typically an adjusted p-value (or False Discovery Rate, FDR) < 0.05 and a log2 fold change > 1 or < -1.

-

-

Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID or Metascape to identify the biological processes and signaling pathways that are significantly modulated by NETA.[11]

Section 3: Progestin-Induced Transcriptomic Changes in the Endometrium

While comprehensive, publicly available RNA-seq datasets specifically from NETA-treated human uterine tissue are limited, a wealth of knowledge exists from studies using natural progesterone and other synthetic progestins, such as medroxyprogesterone acetate (MPA).[3][12][13] As NETA functions through the same progesterone receptor pathway, these studies provide a strong, validated framework for understanding its effects on gene expression.

Progestins fundamentally reprogram the endometrial stroma, inducing a cellular transformation known as decidualization, which is essential for embryo implantation and pregnancy maintenance.[14][15] This process involves the transcriptional regulation of hundreds of genes. Key gene networks modulated by progestins include those involved in:

-

Cell Cycle and Proliferation: Progestins antagonize the proliferative effects of estrogen, leading to the downregulation of genes that drive cell division and the upregulation of cell cycle inhibitors. This is a key mechanism in the treatment of endometrial hyperplasia and abnormal bleeding.[4]

-

Decidualization and Receptivity: Progestins induce the expression of classic decidualization markers, such as Prolactin (PRL) and Insulin-like Growth Factor Binding Protein 1 (IGFBP1).[14][16] They also regulate transcription factors critical for this process, including Forkhead Box Protein O1 (FOXO1) and Heart and Neural Crest Derivatives Expressed 2 (HAND2).[17]

-

Immune Modulation & Inflammation: Progesterone signaling alters the local immune environment, regulating the expression of cytokines and chemokines to create a state of tolerance necessary for implantation.[17]

-

Hemostasis: Progestins have been shown to upregulate the expression of Tissue Factor (TF), the primary initiator of blood coagulation, which is critical for maintaining vascular integrity during implantation and menstruation.[12][18]

Table 1: Examples of Progestin-Regulated Genes in Human Endometrial Stromal Cells Relevant to NETA's Mechanism of Action

| Gene Symbol | Gene Name | Key Function in Endometrium | Regulation by Progestin | Source(s) |

| PRL | Prolactin | Marker of decidualization; secreted by decidualized stromal cells. | Up-regulated | [14],[16] |

| IGFBP1 | Insulin-Like Growth Factor Binding Protein 1 | Major secretory product of decidual cells; modulates IGF activity. | Up-regulated | [14],[13] |

| FOXO1 | Forkhead Box Protein O1 | Key transcription factor driving the decidualization gene program. | Up-regulated | [17] |

| HAND2 | Heart And Neural Crest Derivatives Expressed 2 | Transcription factor that mediates progesterone's anti-estrogenic effects. | Up-regulated | [17] |

| TF (F3) | Tissue Factor | Initiates the extrinsic coagulation cascade; crucial for hemostasis. | Up-regulated | [18],[12] |

| IL15 | Interleukin 15 | Cytokine crucial for the maturation and survival of uterine NK cells. | Up-regulated | [17] |

| MMP11 | Matrix Metalloproteinase 11 | Involved in tissue remodeling; suppressed by progesterone. | Down-regulated | [4] |

Note: The regulators cited are natural progesterone or the synthetic progestin medroxyprogesterone acetate (MPA). These genes are considered archetypal targets of the progesterone receptor, the primary mediator of NETA's action.

Section 4: Functional Implications and Clinical Correlation

The modulation of these gene networks by NETA directly translates into its observed clinical effects.

-

Treatment of Abnormal Uterine Bleeding: By suppressing estrogen-driven proliferation and inducing a stable, secretory-to-atrophic endometrium, NETA reduces endometrial thickness and vascular fragility.[3] The upregulation of hemostatic factors like Tissue Factor further contributes to the control of bleeding.[18]

-

Management of Endometriosis: NETA's anti-proliferative and anti-inflammatory gene expression changes within ectopic endometrial lesions lead to their regression and a reduction in associated pain symptoms.[19]

-

Contraception: NETA-induced gene expression changes render the endometrium non-receptive to embryo implantation, which is a key component of its contraceptive effect.[4] It alters the "window of implantation" by inducing a premature or asynchronous secretory transformation.[20]

Conclusion and Future Directions

This compound is a potent modulator of uterine gene expression, acting via the progesterone receptor to induce widespread transcriptomic changes. These changes underlie its therapeutic efficacy in a range of gynecological disorders by promoting endometrial differentiation, inhibiting proliferation, and regulating local immune and hemostatic systems.

While the broader effects of progestins are well-characterized, a significant opportunity remains for future research. A critical next step is to conduct comprehensive RNA-sequencing studies on human endometrial tissue collected from patients undergoing NETA therapy. Such studies would:

-

Define the NETA-Specific Transcriptome: Elucidate the unique gene expression signature of NETA compared to natural progesterone and other synthetic progestins.

-

Enable Cell-Type-Specific Analysis: Utilize single-cell RNA-seq (scRNA-seq) to dissect the distinct responses of stromal, epithelial, immune, and endothelial cells to NETA.[21][22][23]

-

Identify Novel Biomarkers: Discover potential biomarkers that could predict patient response to NETA therapy, allowing for more personalized treatment strategies.

By applying these advanced genomic methodologies, the scientific and clinical communities can further refine our understanding of this vital therapeutic agent and pave the way for next-generation endometrial-targeted therapies.

References

-

Mancinelli, R., et al. (2020). Progesterone Receptor Transcriptome and Cistrome in Decidualized Human Endometrial Stromal Cells. Endocrinology. Available at: [Link]

-

Cloke, B., et al. (2008). Progesterone receptor transcriptome and cistrome in decidualized human endometrial stromal cells. PubMed. Available at: [Link]

-

Mazur, E. C., et al. (2015). Progesterone Receptor Transcriptome and Cistrome in Decidualized Human Endometrial Stromal Cells. OUCI. Available at: [Link]

-

Kommagani, R., et al. (2015). Roles of progesterone receptor A and B isoforms during human endometrial decidualization. PubMed. Available at: [Link]

-

Hapangama, D. K., et al. (2019). Expression Profiling of Coding and Noncoding RNAs in the Endometrium of Patients with Endometriosis. MDPI. Available at: [Link]

-

Kommagani, R., et al. (2015). Roles of Progesterone Receptor A and B Isoforms During Human Endometrial Decidualization. Molecular Endocrinology. Available at: [Link]

-

Huvinen, E., et al. (2021). Norethisterone and its acetate – what's so special about them? BMJ Sexual & Reproductive Health. Available at: [Link]

-

O'Callaghan, E., et al. (2022). Bioinformatics pipeline. The scheme represents the workflow employed in the analysis of RNAseq data... ResearchGate. Available at: [Link]

-

Krikun, G., et al. (2000). Transcriptional Regulation of the Tissue Factor Gene by Progestins in Human Endometrial Stromal Cells. PubMed. Available at: [Link]

-

Krikun, G., et al. (2000). Transcriptional Regulation of the Tissue Factor Gene by Progestins in Human Endometrial Stromal Cells. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

-

Evans, J., et al. (2023). A systematic review of transcriptomic studies of the human endometrium reveals inconsistently reported differentially expressed genes in... Reproduction and Fertility. Available at: [Link]

-

Lee, K., et al. (2015). Analysis of Stage-Specific Gene Expression Profiles in the Uterine Endometrium during Pregnancy in Pigs. PLoS ONE. Available at: [Link]

-

Correia, C. C., et al. (2022). Diagram showing RNA-seq bioinformatics and statistical analysis... ResearchGate. Available at: [Link]

-

Christian, M., et al. (2001). Progesterone Receptor Regulates Decidual Prolactin Expression in Differentiating Human Endometrial Stromal Cells. Endocrinology. Available at: [Link]

-

Yoshie, M., et al. (2022). The Regulators of Human Endometrial Stromal Cell Decidualization. International Journal of Molecular Sciences. Available at: [Link]

-

Sato, T., et al. (2003). Microarray analysis of genes controlled by progesterone in human endometrial stromal cells in vitro. PubMed. Available at: [Link]

-

Wu, W. X., et al. (2011). Effects of Progesterone Treatment on Expression of Genes Involved in Uterine Quiescence. Reproductive Sciences. Available at: [Link]

-

Kim, J. G., et al. (2005). Microarray Analysis of Gene Expression in the Uterine Endometrium during the Implantation Period in Pigs. Reproduction. Available at: [Link]

-

Li, Q., et al. (2005). Microarray Analysis on Gene Regulation by Estrogen, Progesterone and Tamoxifen in Human Endometrial Stromal Cells. MDPI. Available at: [Link]

-

Liu, J., et al. (2017). Bioinformatics analysis of RNA sequencing data reveals multiple key genes in uterine corpus endometrial carcinoma. Oncology Letters. Available at: [Link]

-

Gholamalam, D., et al. (2023). Bioinformatics Analysis Reveals Novel Differentially Expressed Genes Between Ectopic and Eutopic Endometrium in Women with Endometriosis. Reproductive Sciences. Available at: [Link]

-

Guffey, A., et al. (2012). Feasibility of RNA and DNA Extraction from Fresh Pipelle and Archival Endometrial Tissues for Use in Gene Expression and SNP Arrays. Journal of Biomedicine and Biotechnology. Available at: [Link]

-

Zhang, Y., et al. (2022). Identification of differentially expressed genes and enrichment analysis. ResearchGate. Available at: [Link]

-

Altmäe, S., et al. (2018). Supplementary data Materials and methods RNA extraction from endometrial tissue... DSpace. Available at: [Link]

-

Wilson, M. R., et al. (2022). RNA sequencing reveals molecular mechanisms of endometriosis lesion development in mice. Disease Models & Mechanisms. Available at: [Link]

-

Williams, A., et al. (2023). Unlocking uterine biology at home: a validated system for DNA, RNA, and microbial analysis from menstrual effluence. Frontiers in Obstetrics and Gynecology. Available at: [Link]

-

Vilella, F., et al. (2022). Human endometrial cell-type-specific RNA sequencing provides new insights into the embryo–endometrium interplay. Human Reproduction Open. Available at: [Link]

-

Guffey, A., et al. (2012). Feasibility of RNA and DNA Extraction from Fresh Pipelle and Archival Endometrial Tissues for Use in Gene Expression and SNP Arrays. ResearchGate. Available at: [Link]

-

Zhang, W., et al. (2024). Endometrial transcriptome profiling of patients with recurrent implantation failure during hormone replacement therapy cycles. Frontiers in Endocrinology. Available at: [Link]

-

Lindsay-Hewett, S., et al. (2023). Workflow for bulk RNAseq of human fallopian tube and uterine endomyometrium. protocols.io. Available at: [Link]

-

Wang, W., et al. (2019). Single cell RNAseq provides a molecular and cellular cartography of changes to the human endometrium through the menstrual cycle. bioRxiv. Available at: [Link]

-

Garcia-Alonso, L., et al. (2023). An integrated single-cell reference atlas of the human endometrium. bioRxiv. Available at: [Link]

-

Vilella, F., et al. (2022). Human endometrial cell-type-specific RNA sequencing provides new insights into the embryo-endometrium interplay. PubMed. Available at: [Link]

-

D'hooghe, T., et al. (2013). Changes in the transcriptome of the human endometrial Ishikawa cancer cell line induced by estrogen, progesterone, tamoxifen, and mifepristone (RU486) as detected by RNA-sequencing. PubMed. Available at: [Link]

-

Zhang, W., et al. (2024). Endometrial transcriptome profiling of patients with recurrent implantation failure during hormone replacement therapy cycles. Frontiers in Endocrinology. Available at: [Link]

-

Li, C., et al. (2019). Transcriptome sequencing of endometrium revealed alterations in mRNAs and lncRNAs after ovarian stimulation. Journal of Ovarian Research. Available at: [Link]

-

Fung, J. N., et al. (2022). Genetic Regulation of Transcription in the Endometrium in Health and Disease. Frontiers in Reproductive Health. Available at: [Link]

-

Díaz-Gimeno, P., et al. (2014). Human Endometrial Transcriptomics: Implications for Embryonic Implantation. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. raf.bioscientifica.com [raf.bioscientifica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of Progesterone Treatment on Expression of Genes Involved in Uterine Quiescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of progesterone receptor A and B isoforms during human endometrial decidualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA sequencing reveals molecular mechanisms of endometriosis lesion development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Feasibility of RNA and DNA Extraction from Fresh Pipelle and Archival Endometrial Tissues for Use in Gene Expression and SNP Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. dspace.ut.ee [dspace.ut.ee]

- 10. Unlocking uterine biology at home: a validated system for DNA, RNA, and microbial analysis from menstrual effluence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Stage-Specific Gene Expression Profiles in the Uterine Endometrium during Pregnancy in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Microarray analysis of genes controlled by progesterone in human endometrial stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Progesterone receptor transcriptome and cistrome in decidualized human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. The Regulators of Human Endometrial Stromal Cell Decidualization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptional regulation of the tissue factor gene by progestins in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression Profiling of Coding and Noncoding RNAs in the Endometrium of Patients with Endometriosis | MDPI [mdpi.com]

- 20. Human Endometrial Transcriptomics: Implications for Embryonic Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. biorxiv.org [biorxiv.org]

- 23. Human endometrial cell-type-specific RNA sequencing provides new insights into the embryo-endometrium interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural activity relationship of norethisterone acetate derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of Norethisterone Acetate Derivatives

Abstract

This compound (NETA), a seminal first-generation progestin, serves as a cornerstone in contraception and gynecological therapies.[1] Its clinical utility is intrinsically linked to its chemical structure and that of its active metabolite, norethisterone (NET). Understanding the structure-activity relationship (SAR) of NETA derivatives is paramount for the rational design of next-generation progestins with enhanced receptor selectivity, improved pharmacokinetic profiles, and minimized off-target effects. This guide provides a comprehensive analysis of the SAR of NETA, dissecting how specific structural modifications on the 19-nortestosterone scaffold influence its progestational, androgenic, and estrogenic activities. We will explore key modification sites, the resulting pharmacological consequences, and the state-of-the-art methodologies used to elucidate these relationships, offering a robust framework for researchers and drug development professionals in the field of steroid chemistry and pharmacology.

Introduction: The Norethisterone Scaffold

This compound (NETA) is a prodrug that is rapidly hydrolyzed by esterases in the intestine and liver to its active form, norethisterone (NET).[1] NET is a synthetic progestogen derived from testosterone, characterized by two key modifications: the removal of the C19 methyl group (making it a 19-nortestosterone derivative) and the addition of a 17α-ethynyl group.[1][2] These alterations are crucial for its pharmacological profile, conferring potent oral progestational activity, whereas natural progesterone is poorly effective when administered orally.[2]

The primary mechanism of action for NET is agonism at the progesterone receptor (PR).[3][4] However, its structural similarity to testosterone also results in cross-reactivity with the androgen receptor (AR), leading to residual androgenic effects.[5] Furthermore, NET can be metabolized to estrogenic compounds, contributing to a complex pharmacological profile.[2][6] The central goal of SAR studies on NET derivatives is to finely tune this activity, maximizing PR agonism while minimizing AR and estrogen receptor (ER) interactions.

The Core Pharmacophore and Key Modification Sites

The biological activity of norethisterone derivatives is dictated by their interaction with nuclear steroid receptors. The fundamental structure required for activity—the pharmacophore—consists of the steroid's four-ring system, the C3-keto group, and the Δ4 double bond in the A-ring. Modifications at various positions on this scaffold can dramatically alter receptor binding affinity, metabolic stability, and overall pharmacological effects.

Below is a diagram illustrating the core norethisterone structure and the principal sites that have been targeted for modification in SAR studies.

Caption: Core structure of norethisterone highlighting key sites for synthetic modification.

Analysis of Structural Modifications and Pharmacological Impact

C17 Position: Modulating Pharmacokinetics and Potency

The 17α-ethynyl group is a critical feature that prevents in vivo oxidation of the 17β-hydroxyl group, thereby conferring oral activity. The 17β-position, occupied by a hydroxyl group in NET, is a prime target for esterification.

-

17β-Acetate Ester (NETA): NETA is the C17β acetate ester of norethisterone.[1] This esterification makes NETA a prodrug, which is rapidly converted to the active NET after oral administration.[1]

-

Long-Acting Esters: The development of long-acting injectable contraceptives has been a significant application of this modification. By attaching larger, more lipophilic ester groups at the 17β-position, the release of the active drug from the injection site is slowed, prolonging its duration of action. For instance, norethisterone enanthate is a long-acting injectable contraceptive.[5] Studies have shown that various aliphatic and alicyclic esters, such as butanoic, cyclobutylcarboxylic, and cyclopropylcarboxylic esters, can exhibit extended duration of activity.[7] The primary causality here is pharmacokinetic: the rate of hydrolysis of the ester dictates the release rate and, consequently, the duration of estrus suppression in animal models.[7]

C7 Position: Enhancing Bioactivity and Altering Selectivity

Substitution at the C7α position has been explored to improve the bioactivity of NET.

-

7α-Methyl-Norethisterone (MeNET): The introduction of a 7α-methyl group prevents 5α-reduction of the A-ring, a key metabolic pathway for NET.[8][9] This metabolic blocking has profound and somewhat counterintuitive consequences:

-

Progestogenic Activity: MeNET is paradoxically 1.5 to 2 times less potent as a progestin compared to NET.[8]

-

Androgenic Activity: The androgenic activity of MeNET is dramatically increased, showing 10 to 20 times higher androgenicity than NET.[8][9]

-

Estrogenic Activity: While MeNET itself does not bind to the ER, its metabolites, particularly 3β-hydroxy-MeNET, are potent ER activators. This leads to an eight-fold higher in vivo estrogenicity compared to NET.[8]

-

This example underscores a critical principle in SAR: blocking one metabolic pathway can shunt the molecule down others, leading to metabolites with entirely different activity profiles. The enhanced estrogenicity makes MeNET a highly effective ovulation inhibitor at very low doses, showcasing a profile of a mixed progestagenic and estrogenic agent.[8]

Other Ring Modifications: Fine-Tuning Receptor Affinity

Modifications to the steroid's B, C, and D rings have been shown to modulate the relative binding affinity (RBA) for both progesterone and androgen receptors.[10]

-

C11-Methylene Group: Adding a methylene group at the C-11 position increases the RBA for the progesterone receptor. However, its effect on AR binding is complex: it increases androgen RBA when it's the only substituent but decreases it when combined with other modifications.[10]

-

C18-Methyl Group: Introduction of a methyl group at C-18 (transforming the estrane core to a gonane core, like in levonorgestrel) enhances affinity for both the PR and the AR.[10]

-

C15-C16 Double Bond: Introducing a double bond between C-15 and C-16 increases PR binding affinity.[10]

These modifications highlight the sensitivity of the receptor's ligand-binding pocket to the steroid's three-dimensional shape. Even subtle changes in topology can significantly alter how the molecule fits and activates the receptor.

Summary of SAR Findings

The table below summarizes the qualitative impact of key structural modifications on the hormonal activity of norethisterone derivatives.

| Modification | Progestogenic Activity | Androgenic Activity | Estrogenic Activity | Key Rationale |

| 17β-Ester (Long Chain) | Prolonged Duration | Unchanged | Unchanged | Slower hydrolysis to active NET (Pharmacokinetic effect).[7] |

| 7α-Methyl | Decreased | Significantly Increased | Increased (via metabolites) | Blocks 5α-reduction, altering metabolic pathways.[8][9] |

| C11-Methylene | Increased | Variable | Not significant | Alters steroid conformation, affecting receptor fit.[10] |

| C18-Methyl | Increased | Increased | Not significant | Enhances binding affinity to both PR and AR.[10] |

| C15-C16 Double Bond | Increased | Unchanged/Variable | Not significant | Modifies D-ring conformation, improving PR fit.[10] |

Methodologies for Assessing Structure-Activity Relationships

The elucidation of SAR is dependent on robust and reproducible experimental protocols. These methods must be self-validating, typically including reference compounds (e.g., progesterone, dihydrotestosterone) to allow for the normalization and comparison of data across experiments.

Experimental Protocol: Competitive Receptor Binding Assay

This in vitro assay determines the relative binding affinity (RBA) of a test compound for a specific steroid receptor compared to a high-affinity radiolabeled ligand.

Objective: To quantify the affinity of NET derivatives for the Progesterone Receptor (PR) and Androgen Receptor (AR).

Materials:

-

Receptor Source: Human uterine tissue (for PR) or human mammary carcinoma cells (e.g., T47D) cytosol.

-

Radioligand: [³H]-Progesterone or [³H]-R1881 (a synthetic androgen).

-

Reference Compounds: Unlabeled Progesterone, Dihydrotestosterone (DHT).

-

Test Compounds: Norethisterone derivatives.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize receptors.

-

Separation Medium: Dextran-coated charcoal suspension.

-

Scintillation Cocktail and Counter.

Step-by-Step Methodology:

-

Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to obtain a supernatant containing the cytosolic receptors.

-

Assay Setup: In microtiter plates or tubes, prepare serial dilutions of the unlabeled reference and test compounds.

-

Incubation: Add a fixed concentration of the radioligand to each well, followed by the receptor preparation. Incubate at a controlled low temperature (e.g., 4°C) for a sufficient period (e.g., 18 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Add the dextran-coated charcoal suspension. The charcoal binds the free radioligand, while the larger receptor-bound ligand remains in the supernatant.

-

Quantification: Centrifuge the samples. Transfer the supernatant to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (concentration required to displace 50% of the radioligand) is determined for each compound. The RBA is calculated as: (IC50 of Reference Compound / IC50 of Test Compound) x 100.

Workflow for SAR Assessment

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel norethisterone derivative.

Caption: A typical experimental workflow for evaluating the SAR of a new derivative.

The Role of Metabolism in Defining Activity

As highlighted by the 7α-methyl-NET example, metabolism is a critical determinant of the final pharmacological effect. NET itself undergoes significant biotransformation.

-

A-Ring Reduction: The A-ring of NET can be reduced by 5α-reductase, and the C3-keto group can be reduced to 3α- or 3β-hydroxyl groups.[8] These reduced metabolites have altered receptor affinities. For example, 5α-reduced NET has a lower affinity for PR but a slightly higher affinity for AR compared to NET itself.[8]

-

Conversion to Ethinylestradiol: A small fraction (approximately 0.4% to 1.0%) of an oral dose of NET or NETA is aromatized in the liver to the potent estrogen, ethinylestradiol.[2][11] This metabolic conversion is responsible for the weak estrogenic effects observed with NET administration and must be considered when designing derivatives, as modifications could potentially enhance this pathway.[1][11]

The following diagram illustrates the primary signaling pathway of Norethisterone and the influence of its metabolic conversion.